molecular formula C19H20N2O4 B2755904 2-(4-Benzylpiperidin-1-yl)-5-nitrobenzoic acid CAS No. 733015-02-6

2-(4-Benzylpiperidin-1-yl)-5-nitrobenzoic acid

Cat. No. B2755904
CAS RN: 733015-02-6
M. Wt: 340.379
InChI Key: CJAVNYJBBIGXPQ-UHFFFAOYSA-N
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Description

“2-(4-Benzylpiperidin-1-yl)-5-nitrobenzoic acid” is a compound that contains a benzylpiperidine moiety . Benzylpiperidine is a drug and research chemical used in scientific studies . It acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .


Synthesis Analysis

The synthesis of benzylpiperidine derivatives involves various intra- and intermolecular reactions . For instance, 4-Cyanopyridine can be reacted with toluene to give 4-benzylpyridine . Catalytic hydrogenation of the pyridine ring then completes the synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzylpiperidine moiety . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Benzylpiperidine derivatives can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boron moiety in these compounds can be converted into a broad range of functional groups .


Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C19H20N2O4, and its molecular weight is 340.37 .

Scientific Research Applications

Chemical Synthesis and Drug Design

Nitrobenzoic acid derivatives are commonly utilized in the synthesis of various heterocyclic compounds, serving as key intermediates in drug discovery and development. For instance, nitrobenzoic acids have been employed in the creation of acridone derivatives, which are potent acetylcholinesterase inhibitors with potential therapeutic applications in neurodegenerative diseases (Parveen et al., 2016). Similarly, the synthesis of benzodiazepines, which are widely used for their anxiolytic and hypnotic effects, has been achieved using nitrobenzoic acid as a promoter, showcasing its utility in medicinal chemistry (Varala et al., 2007).

Luminescence Sensitization

Nitrobenzoic acid derivatives have also been explored for their ability to sensitize the luminescence of lanthanides, such as Europium (Eu) and Terbium (Tb). These compounds can enhance the luminescence properties of lanthanides, making them useful in the development of new luminescent materials for applications in bioimaging and sensors (Viswanathan & Bettencourt-Dias, 2006).

Crystal Engineering and Solid-State Chemistry

In the realm of crystal engineering, nitrobenzoic acids participate in the formation of multi-component crystals, exploring the boundaries between co-crystal and salt formation. This research provides valuable insights into the influence of chemical and structural factors on hydrogen bonding and proton transfer, crucial for designing materials with desired solid-state properties (Seaton et al., 2013). Additionally, nitrobenzoic acid derivatives are used to investigate halogen bonds in molecular salts and cocrystals, contributing to the understanding of weak interactions in crystal stabilization and design (Oruganti et al., 2017).

Mechanism of Action

While the specific mechanism of action for “2-(4-Benzylpiperidin-1-yl)-5-nitrobenzoic acid” is not mentioned in the sources, benzylpiperidine acts as a monoamine releasing agent . It has selectivity for releasing dopamine versus serotonin and is most efficacious as a releaser of norepinephrine .

Future Directions

Benzylpiperidine and its derivatives are important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(4-Benzylpiperidin-1-yl)-5-nitrobenzoic acid”, is an important task of modern organic chemistry .

properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-19(23)17-13-16(21(24)25)6-7-18(17)20-10-8-15(9-11-20)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAVNYJBBIGXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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